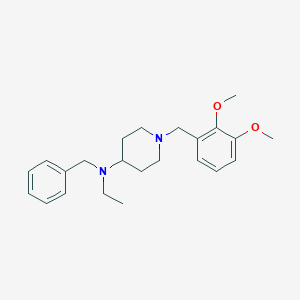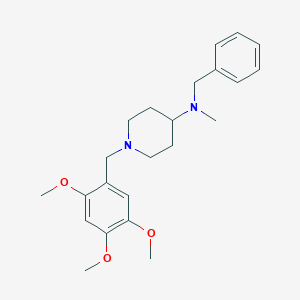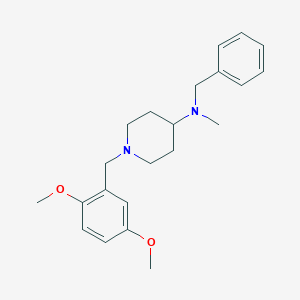![molecular formula C19H31N3O B247661 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247661.png)
2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders.
Wirkmechanismus
2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission. By blocking the activity of mGluR5, this compound reduces the release of glutamate, a neurotransmitter that is involved in a variety of neurological processes. This reduction in glutamate release has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. This compound has also been shown to reduce the release of glutamate, which is involved in a variety of neurological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows researchers to study the specific effects of blocking mGluR5 activity. However, one limitation of using this compound in lab experiments is its potential off-target effects. This compound may interact with other receptors or enzymes, which could confound the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. One area of research is the development of more selective mGluR5 antagonists that have fewer off-target effects. Another area of research is the development of this compound analogs that have improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans with neurological disorders.
Synthesemethoden
The synthesis of 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol involves a series of chemical reactions. The starting material is 4-(4-fluorobenzyl)piperidine, which is reacted with 1-(2-methylbenzyl)piperazine to form 4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine. This intermediate is then reacted with 2-chloroethanol to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction. This compound has been shown to improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. This compound has also been shown to reduce motor symptoms in animal models of Parkinson's disease, a neurodegenerative disorder that affects movement. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
Molekularformel |
C19H31N3O |
|---|---|
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-[4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H31N3O/c1-17-4-2-3-5-18(17)16-21-8-6-19(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,19,23H,6-16H2,1H3 |
InChI-Schlüssel |
YYAUZFWEWWAQDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO |
Kanonische SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)

![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)




